Inverted Site-Reactivity for Modular Synthesis: A Direct Head-to-Head Comparison with 2,6-Dibromo-9,10-dinaphthalen-2-ylanthracene
The target compound possesses reactive C-Br bonds exclusively at the 9 and 10 positions of the anthracene core, a regiochemical motif that is electronically activated for oxidative addition. In contrast, its closest structural isomer, 2,6-dibromo-9,10-dinaphthalen-2-ylanthracene, has its bromine atoms on the lateral 2,6-positions . This fundamental difference in substitution pattern dictates the exact sequence of modular synthetic elaboration. For example, the isomer's 2,6-dibromo configuration is well-documented to enable final-stage diversification of the anthracene's long axis after the 9,10-diaryl core has been established, which is critical for tuning LUMO levels via electron-withdrawing groups . The target molecule instead enables the reverse strategy: anchoring the extended conjugation at the 2,6-positions first, then leveraging the 9,10-positions' higher reactivity for a different order of coupling or for attaching groups that influence steric protection of the central ring [1].
| Evidence Dimension | Position of reactive bromine atoms on the anthracene scaffold determining synthetic sequence order |
|---|---|
| Target Compound Data | Bromine atoms at C-9 and C-10 positions |
| Comparator Or Baseline | Isomer 2,6-dibromo-9,10-dinaphthalen-2-ylanthracene: Bromine atoms at C-2 and C-6 positions |
| Quantified Difference | A formal exchange of reactivity from the central to the lateral positions, leading to inverse priority in building-block utility for convergent vs. linear synthetic strategies. |
| Conditions | Structural assignment based on IUPAC nomenclature and SMILES notation [1] |
Why This Matters
This dictates the accessible chemical space for a given research program, as the order of functionalization directly impacts the yield, selectivity, and structural purity of complex OLED emitters and hosts.
- [1] PubChem. (2026). 9,10-Dibromo-2,6-dinaphthalen-2-ylanthracene. Compound Summary CID 77174784. View Source
